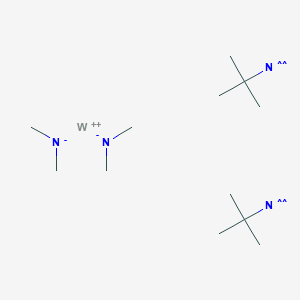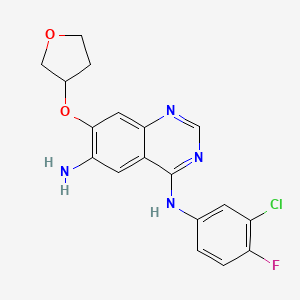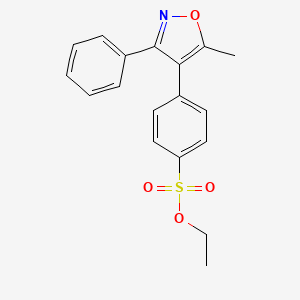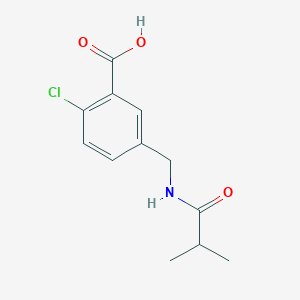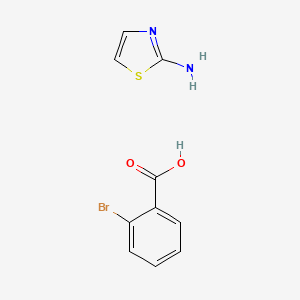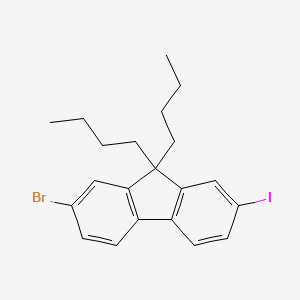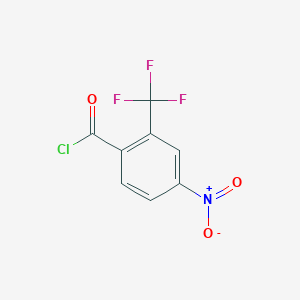![molecular formula C22H37NS2Sn2 B8234014 trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234014.png)
trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane
描述
4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole is a compound that belongs to the class of dithieno[3,2-b:2’,3’-d]pyrrole derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of the trimethylstannyl groups enhances the compound’s reactivity, making it a versatile building block for the synthesis of advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole typically involves the Stille coupling reaction. This reaction is performed by reacting a dithieno[3,2-b:2’,3’-d]pyrrole derivative with trimethyltin chloride in the presence of a palladium catalyst. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or toluene. The reaction is carried out at elevated temperatures, typically around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature and pressure control systems to maintain optimal reaction conditions. The purification of the final product is achieved through techniques such as column chromatography or recrystallization to ensure high purity and yield.
化学反应分析
Types of Reactions
4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic structures.
Oxidation and Reduction: The dithieno[3,2-b:2’,3’-d]pyrrole core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like halides or organometallic compounds are used under mild conditions.
Cross-Coupling: Palladium or nickel catalysts are employed in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted dithieno[3,2-b:2’,3’-d]pyrrole derivatives, which can be further utilized in the synthesis of advanced materials for electronic and optoelectronic applications.
科学研究应用
4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole has a wide range of scientific research applications, including:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Material Science: Employed in the development of new materials with enhanced electronic properties for use in sensors and other electronic devices.
Photovoltaics: Incorporated into the active layers of organic solar cells to improve their efficiency and stability.
作用机制
The mechanism of action of 4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole involves its ability to participate in π-conjugation, which enhances its electronic properties. The trimethylstannyl groups facilitate the formation of strong covalent bonds with other molecules, enabling the synthesis of complex organic structures. The dithieno[3,2-b:2’,3’-d]pyrrole core interacts with various molecular targets and pathways, contributing to its unique electronic characteristics.
相似化合物的比较
Similar Compounds
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: Another compound with similar electronic properties, used in the synthesis of conducting polymers.
Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives: Known for their applications in organic electronics and photovoltaics.
Uniqueness
4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole stands out due to its unique combination of the dithieno[3,2-b:2’,3’-d]pyrrole core and the trimethylstannyl groups. This combination provides enhanced reactivity and electronic properties, making it a valuable compound for advanced material synthesis and electronic applications.
属性
IUPAC Name |
trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NS2.6CH3.2Sn/c1-2-3-4-5-6-7-10-17-13-8-11-18-15(13)16-14(17)9-12-19-16;;;;;;;;/h8-9H,2-7,10H2,1H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHYDLJTGVXOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NS2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(13,17-Dihydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-12-yl) acetate](/img/structure/B8233931.png)
![[(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B8233935.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy -6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-me thyl-oxan-2-yl]chromen-4-one](/img/structure/B8233936.png)


![(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B8233954.png)
